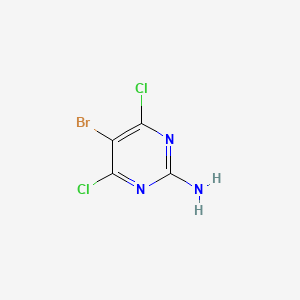

5-Bromo-4,6-dichloropyrimidin-2-amine

Overview

Description

5-Bromo-4,6-dichloropyrimidin-2-amine is a compound of interest due to its utility in the synthesis of various derivatives with significant biological activities. Its synthesis typically involves nucleophilic substitution reactions and is characterized by its bromo and chloro substituents, which make it a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of 5-Bromo-4,6-dichloropyrimidin-2-amine derivatives involves nucleophilic substitution reactions. For instance, a series of novel derivatives were synthesized by reacting with various sulfonyl and acid chlorides, characterized by spectral studies including FT-IR, 1H NMR, and LC-MS, indicating the formation of desired compounds with high specificity (Ranganatha et al., 2018).

Molecular Structure Analysis

The molecular structure of derivatives, like 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was studied using X-ray crystallography. These analyses showed regioselective displacement reactions, indicating the complexity and specificity of the molecular structure of these compounds (Doulah et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of 5-Bromo-4,6-dichloropyrimidin-2-amine derivatives are influenced by their halogen substituents. These properties facilitate further chemical modifications, enabling the synthesis of a wide range of biologically active compounds. For example, regioselective displacement reactions with ammonia and subsequent reactions with secondary amines highlight the compound's chemical versatility (A. Doulah et al., 2014).

Physical Properties Analysis

The physical properties, including crystallinity and solubility, are crucial for the compound's application in synthesis. The crystalline structure, confirmed by X-ray diffraction, shows significant intramolecular and intermolecular interactions, influencing the compound's stability and reactivity (Martins et al., 1998).

Chemical Properties Analysis

5-Bromo-4,6-dichloropyrimidin-2-amine's chemical properties, such as reactivity towards nucleophiles and electrophiles, are central to its role as an intermediate in organic synthesis. These properties are exploited in the synthesis of complex molecules, where the compound acts as a key intermediate due to its active bromo and chloro groups (Hou et al., 2016).

Scientific Research Applications

1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

- Methods of Application : The method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems. This is achieved through SNAr amination with a variety of amines, an important intermediate for the investigation of N-heterocyclic compounds and potential applications .

- Results or Outcomes : The results showed that this method represents an alternative protocol to functionalize them through SNAr amination with a variety of amines .

2. Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine

- Summary of Application : This study investigates the effect of the deoxyribose moiety on dissociative electron attachment. The research is focused on the electron attachment to 5-bromo-4-thiouracil (BrSU), a uracil derivative, and 5-bromo-4-thio-2′-deoxyuridine (BrSdU), with an attached deoxyribose moiety via the N-glycosidic (N1-C) bond .

- Methods of Application : Quadrupole mass spectrometry was used to detect the anionic products of dissociative electron attachment (DEA), and the experimental results were supported by quantum chemical calculations performed at the M062X/aug-cc-pVTZ level of theory .

- Results or Outcomes : The study found that BrSU predominantly captures low-energy electrons with kinetic energies near 0 eV, though the abundance of bromine anions was rather low compared to a similar experiment with bromouracil .

Safety And Hazards

5-Bromo-4,6-dichloropyrimidin-2-amine is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Dam. 1, Skin Corr. 1B, and Skin Sens. . This indicates that the compound is toxic if swallowed, inhaled, or in contact with skin, causes serious eye damage, and may cause skin irritation or allergic skin reactions .

properties

IUPAC Name |

5-bromo-4,6-dichloropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrCl2N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUORAFVFXRKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347145 | |

| Record name | 5-bromo-4,6-dichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4,6-dichloropyrimidin-2-amine | |

CAS RN |

7781-26-2 | |

| Record name | 5-bromo-4,6-dichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)

![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)

![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)

![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)

![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1268474.png)